(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
CAS No.: 1461698-14-5
Cat. No.: VC2740714
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461698-14-5 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | (3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile |
| Standard InChI | InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1 |
| Standard InChI Key | IUYZKCJVSORTEH-YGPZHTELSA-N |
| Isomeric SMILES | C1CCN2C[C@H](OCC2C1)C#N |
| SMILES | C1CCN2CC(OCC2C1)C#N |
| Canonical SMILES | C1CCN2CC(OCC2C1)C#N |
Introduction
Chemical Identity and Nomenclature
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a chiral nitrile-containing heterocyclic compound with important stereochemical properties. The compound is identified through various chemical registry systems and nomenclature conventions.
Registry and Identification Systems
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1461698-14-5 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| MDL Number | MFCD26407792 |
| PubChem CID | 75480895 |
| VCID (Vulcan Chemicals) | VC2740714 |
These registry identifiers facilitate consistent tracking and referencing of the compound across scientific literature and commercial databases .
Nomenclature Variations
The compound is referred to using different naming conventions depending on the chemical context:
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IUPAC Name: (3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c] oxazine-3-carbonitrile
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Common Name: (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
The IUPAC name highlights the compound's fused heterocyclic system with the oxazine (morpholine) component linked to a partially hydrogenated pyridine ring. The (3S) prefix denotes the specific stereochemistry at the carbon bearing the nitrile group.
Structural Characteristics and Properties
The compound features a distinctive molecular architecture with specific stereochemical configurations that influence its chemical behavior and potential applications.
Molecular Structure
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile possesses a bicyclic framework formed by the fusion of a morpholine ring with a piperidine ring system. Several structural identifiers help characterize its precise molecular arrangement:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1 |
| InChI Key | IUYZKCJVSORTEH-YGPZHTELSA-N |
| SMILES | C1CCN2CC(OCC2C1)C#N |
| Isomeric SMILES | C1CCN2CC@HC#N |
The compound features a defined stereocenter at the carbon bearing the nitrile group, specifically designated as the (S) configuration, which is critical for its potential biological activity and chemical reactivity.
Physical Properties
Based on available data, the compound presents with these physical characteristics:
| Property | Value |
|---|---|
| Physical Form | Powder |
| Recommended Storage Temperature | 4°C |
| Standard Purity | ≥95% |
| Appearance | Not fully specified in available data |
| Solubility | Not specified in available data |
The compound requires refrigerated storage conditions, suggesting potential sensitivity to temperature or atmospheric conditions .
Functional Reactivity and Chemical Behavior
The reactivity of (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is largely determined by its key functional groups: the morpholine ring system and the nitrile group.
Nitrile Group Reactivity
The carbonitrile (-CN) functionality is a versatile reactive center that can undergo various transformations:
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Hydrolysis reactions yielding carboxylic acids or derivatives
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Reduction to primary amines using appropriate reducing agents
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Nucleophilic addition reactions with various reagents
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Participation in cycloaddition reactions
As observed with similar carbonitrile compounds, the nitrile group serves as a valuable synthetic handle for further functionalization.
Morpholine Ring System Reactivity
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The nitrogen atom can act as a nucleophile or base in various reactions
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The oxygen in the morpholine ring influences solubility and hydrogen bonding patterns
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The fused ring system constrains conformational flexibility, potentially influencing reactivity and stereoselectivity
Research on related morpholine systems suggests these structural features significantly impact chemical behavior and potential applications .
Comparative Analysis with Related Compounds
Comparing (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile with structurally related compounds provides context for understanding its unique properties.
Comparison with Simpler Morpholine Derivatives
Morpholine-3-carbonitrile (CAS: 97039-63-9) represents a simpler structural analog:
| Feature | (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile | Morpholine-3-carbonitrile |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O | C₅H₈N₂O |
| Molecular Weight | 166.22 g/mol | 112.13 g/mol |
| Structure | Fused bicyclic system | Single morpholine ring |
| Complexity | Higher, with defined stereochemistry | Lower, simpler structure |
| CAS Number | 1461698-14-5 | 97039-63-9 |
The additional piperidine ring in (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile likely confers different conformational properties and potentially altered biological activity compared to the simpler morpholine-3-carbonitrile.
Structural Relationship to Other Heterocycles
The compound shares structural elements with other important heterocyclic systems:
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The morpholine component relates it to a broad class of oxygen-containing heterocycles used in medicinal chemistry
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The piperidine fusion creates a bicyclic system similar to patterns seen in various alkaloids and pharmaceutical compounds
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The stereochemical definition adds an additional layer of specificity compared to racemic or achiral analogs
These structural relationships may suggest potential applications by analogy to known bioactive compounds with similar structural features.
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